molecular formula C6H11Na2O9P B1339503 beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt CAS No. 83833-15-2

beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt

Cat. No.: B1339503
CAS No.: 83833-15-2
M. Wt: 304.1 g/mol
InChI Key: DCOZWBXYGZXXRX-UZUGEDCSSA-L
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Description

Historical Development and Discovery

The historical foundations of beta-D-glucose 1-phosphate research trace back to pioneering investigations conducted in the mid-twentieth century. The isolation and synthesis of alpha-glucose-1-phosphate, the anomeric counterpart, were first reported by the Nobel Prize-winning biochemists Carl and Gerty Cori, along with Sidney Colowick, in 1937. This groundbreaking work established the fundamental understanding of glucose phosphate compounds and their critical roles in cellular metabolism.

The development of beta-D-glucose 1-phosphate research emerged from subsequent investigations into enzymatic pathways involving glycoside phosphorylases. Early studies focused on understanding the mechanistic differences between alpha and beta anomers of glucose 1-phosphate in enzymatic reactions. Research conducted on trehalose phosphorylase from Thermoanaerobacter species demonstrated that this glycoside hydrolase family 65 enzyme catalyzes the reversible breakdown of trehalose to beta-D-glucose 1-phosphate and D-glucose. These findings contributed significantly to the understanding of beta-anomer formation in enzymatic processes.

The recognition of beta-D-glucose 1-phosphate as a distinct biochemical entity gained momentum through investigations of bacterial glycan structures. Studies on Streptococcus faecalis revealed that beta-D-glucose 1-phosphate moieties function as structural units and immunological determinants in bacterial cell wall components. These discoveries highlighted the broader biological significance of the beta-anomer beyond its role in energy metabolism.

Contemporary research has expanded the understanding of beta-D-glucose 1-phosphate synthesis and applications. Recent investigations have demonstrated efficient synthesis methods combining enzymatic phosphorolysis of inexpensive maltose with baker's yeast fermentation to produce beta-glucose 1-phosphate in substantial quantities. These developments have practical implications for both research applications and potential therapeutic uses.

Chemical Nomenclature and Systematic Identification

The systematic chemical identification of beta-D-glucopyranose, 1-(dihydrogen phosphate), disodium salt encompasses multiple nomenclature systems and molecular descriptors. The compound possesses the molecular formula C₆H₁₁Na₂O₉P with a molecular weight of 304.10 daltons. The systematic International Union of Pure and Applied Chemistry name identifies this compound as sodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate.

The Chemical Abstracts Service registry number for the disodium salt form is 83833-15-2. Alternative nomenclature includes beta-D-glucopyranose 1-phosphate disodium salt and beta-D-glucose 1-phosphate disodium salt. The compound can be represented using the Simplified Molecular Input Line Entry System notation as C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[Na].[Na].

The stereochemical configuration plays a crucial role in the compound's biological activity. The beta-configuration at the anomeric carbon distinguishes this compound from its alpha-anomer counterpart. The International Chemical Identifier key AQMGMJDBUKKFOG-UZUGEDCSSA-N provides a unique digital fingerprint for database identification. The InChI descriptor further specifies the molecular structure including stereochemical information.

Table 1: Chemical Identification Parameters

Parameter Value
Molecular Formula C₆H₁₁Na₂O₉P
Molecular Weight 304.10 Da
CAS Registry Number 83833-15-2
Physical State Crystalline Powder
Color White to Almost White
Purity (High Performance Liquid Chromatography) ≥98.0%
Storage Requirements Frozen (<0°C)

The compound exists as a disodium salt form, which enhances its solubility and stability in aqueous solutions. This salt formation results from the neutralization of the acidic phosphate group with sodium hydroxide, creating a more stable and manipulable form for research and potential therapeutic applications.

Structural Significance in Carbohydrate Biochemistry

The structural architecture of this compound positions it as a fundamental component within carbohydrate biochemistry. The compound belongs to the chemical class of monosaccharide phosphates, specifically representing hexose phosphates where a phosphate group is attached to the anomeric carbon of the glucose ring. This structural arrangement confers unique biochemical properties that distinguish it from other glucose phosphate derivatives.

The pyranose ring structure maintains the characteristic six-membered ring configuration with oxygen as the heteroatom. The beta-linkage at the anomeric carbon creates a specific three-dimensional orientation that influences enzymatic recognition and binding. The phosphate group at the C-1 position exists in a dihydrogen phosphate form, providing multiple ionization states depending on the pH environment. In the disodium salt form, two sodium ions neutralize the negative charges on the phosphate group, creating a stable ionic compound.

The hydroxyl groups at positions C-2, C-3, and C-4 maintain the characteristic configuration of D-glucose, while the hydroxymethyl group at C-6 preserves the primary alcohol functionality. This structural preservation ensures compatibility with glucose-specific enzymatic systems while the phosphate modification alters the compound's metabolic fate and cellular localization. The phosphorylation prevents the compound from crossing cell membranes freely, effectively trapping it within cellular compartments for metabolic processing.

Structural analysis reveals that beta-D-glucose 1-phosphate serves as a building block in various biological macromolecules. Research has demonstrated its presence as a structural unit in bacterial glycans, where it functions as an immunological determinant. The compound's ability to form glycosidic bonds through its anomeric carbon makes it a valuable substrate for glycoside phosphorylase enzymes belonging to glycoside hydrolase family 65.

The stereochemical configuration significantly influences the compound's interaction with enzymatic systems. The beta-configuration results in different enzymatic recognition patterns compared to the alpha-anomer, leading to distinct metabolic pathways and biological functions. This stereochemical specificity has important implications for enzymatic synthesis applications and metabolic engineering strategies.

Relationship to Glucose Metabolism Pathways

This compound occupies a unique position within glucose metabolism pathways, distinguished from the more commonly studied alpha-anomer by its specific enzymatic interactions and metabolic roles. The compound serves as a product of inverting glycoside phosphorylases, which cleave glycosidic bonds while inverting the stereochemistry at the anomeric carbon. This mechanism distinguishes it from the alpha-glucose 1-phosphate produced by conventional glycogen phosphorylase.

The metabolic processing of beta-D-glucose 1-phosphate requires specialized enzymatic machinery. Beta-phosphoglucomutase converts beta-D-glucose 1-phosphate to glucose 6-phosphate, enabling its entry into central metabolic pathways including glycolysis and the pentose phosphate pathway. This conversion represents a critical metabolic checkpoint that connects beta-glucose 1-phosphate to mainstream glucose metabolism.

Research has identified beta-D-glucose 1-phosphate as a product of several important enzymatic reactions. Trehalose phosphorylase catalyzes the breakdown of trehalose to produce beta-D-glucose 1-phosphate and D-glucose. Similarly, kojibiose phosphorylase generates beta-D-glucose 1-phosphate from kojibiose in the presence of inorganic phosphate. These enzymatic pathways demonstrate the compound's role in disaccharide metabolism and energy mobilization from storage carbohydrates.

Table 2: Enzymatic Pathways Producing Beta-D-Glucose 1-Phosphate

Enzyme Substrate Products Enzyme Family
Trehalose Phosphorylase Trehalose + Pi Beta-D-Glucose 1-phosphate + Glucose GH65
Kojibiose Phosphorylase Kojibiose + Pi Beta-D-Glucose 1-phosphate + Glucose Not specified
Maltose Phosphorylase Maltose + Pi Beta-D-Glucose 1-phosphate + Glucose GH65

The compound also functions as a donor substrate in reverse phosphorylase reactions, enabling the synthesis of various oligosaccharides with strict regioselectivity. This synthetic capability has applications in carbohydrate engineering and the production of bioactive oligosaccharides. The equilibrium nature of phosphorylase reactions allows beta-D-glucose 1-phosphate to serve both catabolic and anabolic functions depending on cellular conditions and substrate availability.

In microbial systems, beta-D-glucose 1-phosphate metabolism contributes to carbohydrate utilization strategies. Some microorganisms utilize specialized pathways involving beta-glucose 1-phosphate to metabolize specific disaccharides and oligosaccharides. These pathways often involve coordinate regulation with other carbohydrate metabolism genes, suggesting their importance in environmental adaptation and resource utilization.

The cellular compartmentalization of beta-D-glucose 1-phosphate metabolism affects its metabolic significance. Unlike free glucose, the phosphorylated form cannot easily cross cellular membranes, ensuring its retention within metabolically active compartments. This retention facilitates its integration into cellular energy metabolism and biosynthetic pathways while preventing its loss through membrane transport.

Properties

IUPAC Name

disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOZWBXYGZXXRX-UZUGEDCSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003916
Record name Disodium 1-O-phosphonatohexopyranose
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Molecular Weight

304.10 g/mol
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CAS No.

83833-15-2
Record name beta-Glucose-1-phosphate disodium
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Record name Disodium 1-O-phosphonatohexopyranose
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Record name β-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt
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Record name .BETA.-GLUCOSE-1-PHOSPHATE DISODIUM
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt can be synthesized through the phosphorylation of beta-D-glucopyranose. The process typically involves the reaction of beta-D-glucopyranose with phosphoric acid in the presence of a base, such as sodium hydroxide, to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Chemical Hydrolysis and Stability

The phosphate ester bond undergoes hydrolysis under specific conditions:

ConditionReaction OutcomeRate Constant (25°C)Stability Notes
Acidic (pH < 3)Cleavage to β-D-glucose + phosphatek=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1}Unstable
Neutral (pH 7)Minimal hydrolysisk=3.5×106s1k=3.5\times 10^{-6}\,\text{s}^{-1}Stable at 4°C
Alkaline (pH > 10)Isomerization to α-anomerk=7.8×105s1k=7.8\times 10^{-5}\,\text{s}^{-1}Requires divalent cations

Thermal decomposition above 150°C produces sodium polyphosphates and carbonaceous residues .

Substrate for Glycosyltransferases

The compound acts as a glucosyl donor in synthetic glycosylation reactions:

text
β-D-Glucopyranose-1-phosphate + Acceptor → Glucosylated product + Phosphate
  • Example : Synthesis of β-glucosides using engineered phosphorylases .

  • Kinetics : Km=0.8mMK_m=0.8\,\text{mM}, Vmax=12μmol min mgV_{max}=12\,\mu \text{mol min mg} for E. coli enzymes .

Redox Interactions

While not directly redox-active, its metabolic derivatives participate in NADPH-linked pathways:
Glucose 6 phosphate+NADP+6 Phosphogluconate+NADPH\text{Glucose 6 phosphate}+\text{NADP}^+\rightarrow \text{6 Phosphogluconate}+\text{NADPH}
This indirect role supports biosynthetic reducing power in cellular systems .

The compound’s reactivity is highly dependent on stereochemistry and reaction milieu. Recent advances in enzyme engineering have expanded its utility in green chemistry applications, particularly for sustainable glycoside production .

Scientific Research Applications

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it into glucose-6-phosphate, a key intermediate in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of β-D-glucopyranose 1-phosphate disodium salt with structurally or functionally related compounds:

α-D-Glucopyranose, 1-(Dihydrogen Phosphate), Disodium Salt

  • Structural Difference: α-anomer (C1-OH axial) vs. β-anomer (C1-OH equatorial).
  • Molecular Weight : 322.11 g/mol (anhydrous) vs. 304.10 g/mol (β-form anhydrous) .
  • Role : Involved in starch metabolism, whereas the β-form participates in glycogen synthesis .
  • Physical Properties: Similar solubility but distinct enzymatic recognition due to anomeric configuration .

β-D-Glucopyranose, 6-(Dihydrogen Phosphate), Monosodium Salt

  • Phosphate Position : C6 vs. C1.
  • Molecular Formula : C₆H₁₂NaO₉P (MW: 322.11 g/mol) .
  • Biological Role : Central to glycolysis (glucose-6-phosphate) rather than glycogen metabolism .
  • Solubility: Monosodium form may exhibit lower solubility than disodium salts .

β-D-Glucopyranose, 1-(Dihydrogen Phosphate), Monosodium Salt

  • Counterion : Single sodium ion (C₆H₁₂NaO₉P, MW: 262.10 g/mol) vs. disodium .
  • Applications : Less common in industrial use due to reduced stability compared to disodium salts .

D-Glucose-1-Phosphate Dipotassium Salt

  • Counterion : Potassium (CAS: 29732-59-0) vs. sodium .
  • Solubility : Potassium salts generally less water-soluble than sodium analogs .
  • Use : Preferred in specific buffer systems requiring potassium ions .

α-D-Glucose-1-Phosphate Disodium Hydrate

  • Hydration State : Tetrahydrate (MW: 376.2 g/mol) vs. anhydrous β-form .
  • Stability : Hydrated forms may have longer shelf life under controlled storage .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula MW (g/mol) Phosphate Position Anomer Counterion Key Application
β-D-Glucopyranose 1-P disodium salt 83833-15-2 C₆H₁₁Na₂O₉P 304.10 C1 β Disodium Glycogen synthesis research
α-D-Glucopyranose 1-P disodium salt 230954-92-4 C₆H₁₁Na₂O₉P 322.11 C1 α Disodium Starch metabolism studies
β-D-Glucopyranose 6-P monosodium salt 84332-92-3 C₆H₁₂NaO₉P 322.11 C6 β Monosodium Glycolysis pathway analysis
β-D-Glucopyranose 1-P monosodium salt 93839-96-4 C₆H₁₂NaO₉P 262.10 C1 β Monosodium Niche enzymatic assays
α-D-Glucose-1-P disodium tetrahydrate 150399-99-8 C₆H₁₁Na₂O₉P·4H₂O 376.20 C1 α Disodium Long-term biochemical storage

Biological Activity

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt (CAS Number: 83833-15-2) is a phosphorylated sugar derivative of beta-D-glucopyranose. This compound plays a significant role in various biochemical processes, particularly in carbohydrate metabolism. Its unique properties make it valuable in both scientific research and industrial applications.

  • Molecular Formula : C₆H₁₁Na₂O₉P
  • Molar Mass : Approximately 282.12 g/mol
  • Physical State : White crystalline powder
  • Solubility : Highly soluble in water

This compound functions primarily as a substrate in metabolic pathways such as glycolysis and glycogenesis. It is converted into glucose-6-phosphate by the enzyme phosphoglucomutase, which is crucial for energy production and storage in cells.

Enzyme Interactions

This compound has been shown to influence various enzymes involved in carbohydrate metabolism:

  • Phosphoglucomutase : Converts beta-D-glucopyranose phosphate into glucose-6-phosphate.
  • Hexokinase : Facilitates the phosphorylation of glucose, impacting glycolytic flux.

Applications in Research

This compound is utilized extensively in biochemical research due to its role in metabolic studies and enzyme kinetics. Its applications include:

  • Carbohydrate Metabolism Studies : Investigating the role of phosphorylated sugars in metabolic pathways.
  • Enzyme Activity Assays : Serving as a substrate to study enzyme kinetics and inhibition.
  • Therapeutic Research : Exploring potential applications in drug formulations and therapeutic agents.

Study on Carbohydrate Metabolism

A study demonstrated that beta-D-glucopyranose derivatives can modulate insulin signaling pathways, suggesting potential roles in managing insulin resistance and diabetes .

StudyFindings
Kohyama et al. (1993)Investigated the effects of phosphorylated sugars on protein interactions during carbohydrate metabolism.
Guo & Ono (2005)Found that beta-D-glucopyranose derivatives can enhance enzyme activity related to glucose metabolism.

Antifungal Activity

Research has indicated that some derivatives of beta-D-glucopyranose exhibit antifungal properties, potentially through interference with fungal cell wall synthesis or metabolism. This could have implications for developing antifungal therapies .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Beta-D-Glucose 1-phosphateC₆H₁₃O₉PMore soluble than disodium salt; involved in similar metabolic pathways
Alpha-D-Glucopyranose 1-(dihydrogen phosphate)C₆H₁₁O₉PDifferent anomeric configuration; potential for different reactivity
Beta-D-Mannose 1-phosphateC₆H₁₃O₉PSimilar structure but different biological roles

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of β-D-glucopyranose 1-phosphate disodium salt?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze the anomeric proton (H1) chemical shift. β-D-glucopyranose derivatives typically exhibit H1 signals near δ 4.6–5.0 ppm in D₂O, distinct from α-anomers (δ 5.2–5.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a polar stationary phase (e.g., C18) with UV detection at 190–210 nm. Purity ≥95% is achievable with retention times validated against standards .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 376.2 for tetrahydrate) via ESI-MS in negative ion mode, observing [M–2Na]²⁻ or [M–Na]⁻ adducts .

Q. What are optimal storage conditions to prevent hydrolysis or anomerization?

  • Stability Protocol :

  • Store as a crystalline solid at –20°C in airtight, light-resistant containers. Stability ≥4 years under these conditions .
  • Avoid aqueous solutions at neutral or alkaline pH (>7.0), which accelerate phosphate ester hydrolysis. For short-term use, prepare solutions in deionized water (pH 4.5–6.0) and refrigerate ≤24 hours .

Q. How is β-D-glucopyranose 1-phosphate synthesized for laboratory use?

  • Synthetic Route :

  • Chemical Phosphorylation : React β-D-glucopyranose with phosphoryl chloride (POCl₃) in anhydrous pyridine, followed by neutralization with NaOH to form the disodium salt .
  • Enzymatic Synthesis : Use sucrose phosphorylase to catalyze glucose-1-phosphate formation from sucrose and inorganic phosphate, with subsequent ion-exchange chromatography for purification .

Advanced Research Questions

Q. How does β-D-glucopyranose 1-phosphate interact with glycogen phosphorylase in kinetic studies?

  • Experimental Design :

  • Enzyme Assays : Monitor phosphate release via malachite green assay or coupled enzymatic systems (e.g., glucose-6-phosphate dehydrogenase). Use substrate concentrations (0.1–10 mM) to determine KmK_m and VmaxV_{max} .
  • Isotopic Labeling : Incorporate ¹³C or ³²P isotopes (e.g., ¹³C₆-labeled glucose) to track metabolic flux in glycogenolysis pathways .
    • Data Interpretation : Competitive inhibition by glucose or allosteric modulation by AMP/ATP requires parallel controls to isolate kinetic effects .

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound?

  • Troubleshooting Strategies :

  • Anomeric Purity : Verify β-configuration via optical rotation ([α]ᴅ²⁵ ≈ +50° for β-D-glucopyranose derivatives) or NMR. α-Anomers (e.g., Cori ester) exhibit distinct kinetic parameters .
  • Impurity Analysis : Use ion-exchange chromatography to detect inorganic phosphate or glucose-6-phosphate contaminants, which skew activity measurements .
  • Buffer Conditions : Test enzymatic activity in varying pH (6.0–7.5) and ionic strengths (50–200 mM NaCl) to identify optimal assay parameters .

Q. What advanced techniques characterize structural degradation under stress conditions?

  • Analytical Workflow :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >160°C) and hydrate loss profiles .
  • FT-IR Spectroscopy : Identify hydrolysis products (e.g., free glucose) via O–H (3200–3600 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretching bands .
  • X-ray Diffraction (XRD) : Compare crystalline structure with reference data (e.g., CCDC entries) to detect amorphous phase formation .

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